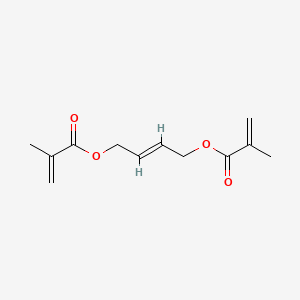

2-Butene-1,4-dimethacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butene-1,4-dimethacrylate is a chemical compound with the molecular formula C12H16O4 . It is used as a precursor to prepare 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid . It is also used in textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .

Synthesis Analysis

The synthesis of this compound involves the esterification of multifunctional monomers using poly (propylene glycol) diacrylates . The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . Another method involves the transesterification of an ester of methacrylic acid with butanediol in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .

Physical and Chemical Properties Analysis

This compound is a non-flammable liquid with a low volatility and a moderate solubility in water . It has a molecular weight of 224.256 .

Applications De Recherche Scientifique

Catalytic Reactions

- Homogeneous Catalysis : 2-Butene-1,4-dimethacrylate is involved in catalytic reactions. For example, homogeneous catalytic dicarbonylation of related compounds like 1,4-dimethoxy-2-butene, using palladium chloride, demonstrates the compound's reactivity and potential in homogeneous catalysis (Chan, 1989).

Polymerization

- Photoinitiated Polymerization : The substance is used in the photoinitiated polymerization of similar compounds. Studies show that additives like sulfides can influence the polymerization process of butanediol-1,4 dimethacrylate, affecting reaction rates and yields (Andrzejewska, 1992).

Material Synthesis

- Dental Resins : this compound is relevant in synthesizing novel dimethacrylates for potential use in dental resins. Such monomers, derived from reactions like glycidyl methacrylate with dicarboxylic acid esters, show promising properties like low curing shrinkage and high double bond conversion (Podgórski, 2010).

Chemical Reactions

- Dimerization of Ethylene : The dimerization of ethylene, a process in which this compound-related compounds like 1-butene are involved, is significant in producing compounds like high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). This process, like Alphabutol technology, is crucial for industrial and research purposes (Alenezi, Manan, & Zaidel, 2019).

Surface Characterization

- Characterization of Polymer Surfaces : Research involving the characterization of surfaces of solid polymers like poly(dimethacrylates), which include compounds related to this compound, is conducted using techniques like inverse gas chromatography. These studies help in understanding the surface properties and interactions of these materials (Andrzejewska, Voelkel, Maga, & Andrzejewski, 1998).

Safety and Hazards

Orientations Futures

A recent study has proposed the use of photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins . This could open up new avenues for the use of 2-Butene-1,4-dimethacrylate and related compounds in biological research and applications.

Mécanisme D'action

Target of Action

It is known that the compound is used in the chemoselective hydrogenation of 2-butyne-1,4-diol .

Mode of Action

The mode of action of 2-Butene-1,4-dimethacrylate involves its interaction with palladium-phosphorus particles. The introduction of phosphorus into the composition of palladium nanoparticles allows for a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion . This interaction affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .

Biochemical Pathways

It is involved in the hydrogenation process of 2-butyne-1,4-diol .

Result of Action

The result of the action of this compound is the selective hydrogenation of 2-butyne-1,4-diol. This process leads to stable DNA-protein crosslinks in up to 70% yield . The compound exhibits high specificity for target proteins, leading to low non-target background capture .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Propriétés

IUPAC Name |

[(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPKTIBMZOAVGQ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)

![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)

![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)